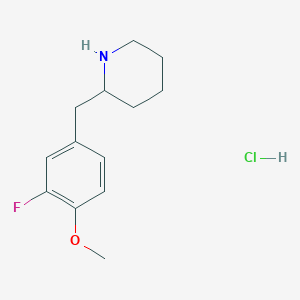

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

描述

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl moiety, which is further connected to a piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzyl chloride and piperidine.

Reaction: The 3-fluoro-4-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position and methoxy group at the 4-position of the benzyl ring participate in nucleophilic aromatic substitution (NAS) under specific conditions:

For example, treatment with BBr₃ selectively demethylates the 4-methoxy group to yield 2-(3-fluoro-4-hydroxy-benzyl)-piperidine . Fluorine substitution is less common due to its strong C–F bond but occurs under strongly basic conditions .

Oxidation and Reduction of the Piperidine Ring

The piperidine ring undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ in acidic media | Piperidone derivatives | |

| Reduction | LiAlH₄ or NaBH₄ in THF/EtOH | Partially saturated or decahydro forms |

Oxidation typically converts the piperidine nitrogen to a ketone, forming 2-(3-fluoro-4-methoxy-benzyl)-piperidin-4-one, which is useful for further functionalization . Reductive amination with aldehydes (e.g., PhCH₂CHO) generates N-alkylated derivatives .

Salt Formation and Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5 ) reacts with acids to form stable salts:

| Reagent | Product | Application |

|---|---|---|

| HCl (gaseous) | Hydrochloride salt (improved solubility) | Pharmaceutical formulations |

| H₂SO₄ | Sulfate salt (enhanced crystallinity) | Industrial purification |

The hydrochloride form is predominant in commercial samples due to its stability and ease of crystallization.

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives with boronic acids | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, KOtBu | N-Arylated piperidines |

For instance, coupling with arylboronic acids introduces substituents at the benzyl ring’s para position .

Functionalization via Alkylation/Acylation

The piperidine nitrogen undergoes alkylation or acylation:

| Reagent | Conditions | Products |

|---|---|---|

| 4-Chlorobutyrophenone | Toluene, reflux, KI catalyst | N-Alkylated derivatives (e.g., analgesics) |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylated analogs |

These reactions are critical for modifying biological activity. For example, N-alkylation with 4-chloro-4′-fluorobutyrophenone yields neuroactive compounds .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

| Condition | Observation | Degradation Pathway |

|---|---|---|

| Acidic (pH <3) | Partial demethylation of the methoxy group | Formation of phenolic byproducts |

| Basic (pH >10) | Piperidine ring opening | Formation of linear amines |

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights its unique reactivity:

科学研究应用

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The fluorine atom and methoxy group can enhance the compound’s binding affinity and specificity. The piperidine ring may interact with specific binding sites, leading to modulation of biological pathways.

相似化合物的比较

Similar Compounds

- 2-(3-Fluoro-4-methoxy-benzyl)-piperidine

- 3-Fluoro-4-methoxybenzyl chloride

- 2-Fluoro-4-methoxybenzyl chloride

Uniqueness

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

生物活性

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-4-methoxy-benzyl group. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves interactions with various biological targets, including receptors and enzymes. The methoxy group can facilitate hydrogen bonding, while the fluorine atom may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

In vitro studies have demonstrated that certain piperidine derivatives possess anticancer activity by inducing apoptosis in cancer cell lines. The specific mechanisms often involve modulation of signaling pathways associated with cell survival and proliferation .

Analgesic Effects

Recent investigations into the analgesic properties of related compounds reveal their potential as TRPV1 antagonists, which could provide relief from neuropathic pain. In vivo studies have shown significant anti-allodynic effects in models of neuropathic pain, indicating a promising therapeutic application for pain management .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Analgesic | Significant anti-allodynic effects in models |

Case Study: Analgesic Activity

A study focused on the analgesic effects of TRPV1 antagonists demonstrated that compounds structurally similar to this compound exhibited dose-dependent antiallodynic effects. In a chronic constriction injury mouse model, one compound showed an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg, highlighting its potential as a therapeutic agent for neuropathic pain .

属性

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUIXMWQPZZGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588837 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170364-71-2 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。